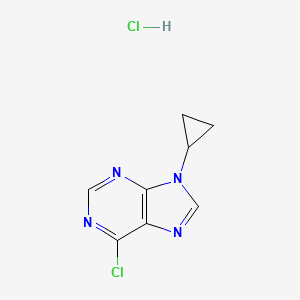

6-Chloro-9-cyclopropylpurine;hydrochloride

描述

Significance of Purine (B94841) Derivatives in Medicinal Chemistry and Biological Sciences

The versatility of the purine scaffold has led to the development of a multitude of synthetic derivatives with a wide spectrum of pharmacological activities. nih.gov Researchers have successfully modified the purine core to create compounds that modulate the activity of various enzymes and receptors, leading to therapeutic breakthroughs. Purine analogs are prominent in the treatment of cancers, viral infections, and inflammatory diseases. medchemexpress.comresearchgate.net For instance, 6-mercaptopurine (B1684380) is a well-established anticancer drug, while acyclovir (B1169) is a potent antiviral agent. The ability to introduce various substituents at different positions of the purine ring allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov This has made the purine skeleton a central focus in the quest for new therapeutic agents targeting a range of diseases.

Contextualization of 6-Chloro-9-cyclopropylpurine;hydrochloride as a Research Subject

Within the extensive family of halogenated purines, this compound has emerged as a valuable research chemical. The presence of the chlorine atom at the 6-position makes it a versatile intermediate for the synthesis of more complex purine derivatives through nucleophilic substitution reactions. The cyclopropyl (B3062369) group at the 9-position is a notable feature, as this small, rigid ring system can confer unique conformational constraints and metabolic stability to the molecule. In medicinal chemistry, the introduction of a cyclopropyl moiety is often explored to improve a compound's potency and pharmacokinetic profile.

While detailed, publicly available research findings specifically on this compound are limited, its structural motifs are present in compounds investigated for various biological activities. For instance, the 9-substituted purine core is a common feature in inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The hydrochloride salt form of the compound enhances its solubility in aqueous media, a desirable property for in vitro biological assays.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 6-chloro-9-cyclopropyl-9H-purine;hydrochloride |

| CAS Number | 144983-53-9 |

| Molecular Formula | C₈H₈ClN₄·HCl |

| Molecular Weight | 233.09 g/mol |

Due to the proprietary nature of early-stage drug discovery, comprehensive biological data on specific intermediates like this compound are often not published in peer-reviewed literature. However, its availability from commercial suppliers indicates its utility as a building block in the synthesis of proprietary compounds undergoing investigation in academic and industrial laboratories. The strategic combination of a reactive chloro group and a stabilizing cyclopropyl moiety positions this compound as a valuable tool for medicinal chemists exploring the vast chemical space of purine derivatives.

Structure

3D Structure of Parent

属性

IUPAC Name |

6-chloro-9-cyclopropylpurine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4.ClH/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5;/h3-5H,1-2H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWDYYJHOHWUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2N=CN=C3Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Synthetic Approaches for Purine (B94841) Core Functionalization at the C-6 Position

The C-6 position of the purine ring is a primary site for chemical modification, offering a versatile handle for the introduction of a wide array of functional groups. The chlorine atom at this position in 6-chloropurines serves as an excellent leaving group, facilitating both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions Involving 6-Chloropurines

Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for the functionalization of 6-chloropurines. The electron-withdrawing nature of the purine ring system activates the C-6 position towards attack by nucleophiles. A variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride ion.

These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated. The reactivity of the 6-chloropurine (B14466) substrate can be influenced by the substituents on the purine ring and the nature of the nucleophile. For instance, the reaction of 6-chloropurine with various amines in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent such as n-butanol at elevated temperatures affords the corresponding 6-aminopurine derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions at the C-6 Position of 6-Chloropurine Derivatives

| Nucleophile | Reagent/Conditions | Product |

| Amine | R-NH2, DIPEA, n-BuOH, 120 °C | 6-Alkyl/Arylaminopurine |

| Thiol | R-SH, Base | 6-Thiopurine |

| Alkoxide | R-ONa | 6-Alkoxypurine |

Transition-Metal-Catalyzed Cross-Coupling Reactions at C-6 (e.g., Palladium-Mediated Organozinc and Trifluoroborate Couplings)

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in purine chemistry. Palladium-catalyzed reactions, in particular, have proven to be highly effective for the functionalization of the C-6 position of purines.

These reactions typically involve the coupling of a 6-halopurine with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand. A variety of organometallic reagents can be employed, including organozinc, organoboron, and organotin compounds.

For example, palladium-catalyzed cross-coupling reactions of 6-chloropurine derivatives with primary alkylzinc halides have been successfully used to synthesize a range of 6-alkylpurines. researchgate.net Similarly, coupling with arylboronic acids (Suzuki-Miyaura coupling) or aryltrifluoroborates provides access to 6-arylpurine derivatives. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

| Coupling Partner | Catalyst/Ligand | Reaction Type | Product |

| Alkylzinc halide | Pd(PPh3)4 | Negishi Coupling | 6-Alkylpurine |

| Arylboronic acid | Pd(OAc)2, SPhos | Suzuki-Miyaura Coupling | 6-Arylpurine |

| Organotrifluoroborate | PdCl2(dppf) | Suzuki-Miyaura Coupling | 6-Alkyl/Arylpurine |

Synthetic Approaches for Purine Core Functionalization at the N-9 Position

The N-9 position of the purine ring is another critical site for modification, as substitution at this position is a common feature in many biologically active nucleosides and their analogs. The introduction of various alkyl and aryl groups at N-9 significantly influences the biological properties of the resulting compounds.

Introduction of the Cyclopropyl (B3062369) Moiety at N-9

The introduction of a cyclopropyl group at the N-9 position of a purine can be achieved through several synthetic strategies, most notably via N-alkylation reactions. A common and effective method for this transformation is the Mitsunobu reaction. nih.gov This reaction allows for the alkylation of the purine nitrogen with an alcohol under mild, neutral conditions. In the context of synthesizing 9-cyclopropylpurines, cyclopropanol (B106826) can be reacted with a 6-chloropurine in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the symmetrical cyclopropyl group.

Another approach involves the direct alkylation of the purine with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base. The choice of base and solvent is crucial for achieving high regioselectivity for the N-9 position over the N-7 position. Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are often employed to deprotonate the purine, generating the purine anion which then reacts with the electrophilic cyclopropyl halide.

Diverse N-9 Alkylation and Arylation Strategies for Purine Derivatives

Beyond the introduction of a cyclopropyl group, a wide variety of alkyl and aryl substituents can be installed at the N-9 position of purines using an array of synthetic methods.

Direct N-alkylation with alkyl halides in the presence of a base remains a fundamental approach. The regioselectivity of this reaction (N-9 vs. N-7) can be influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent. For instance, the use of potassium carbonate in DMF is a common set of conditions for N-9 alkylation.

The Mitsunobu reaction, as mentioned earlier, is a versatile method for introducing a broad range of primary and secondary alkyl groups from the corresponding alcohols. nih.gov This method is particularly useful for the synthesis of nucleoside analogs.

For the introduction of aryl groups, copper-catalyzed N-arylation reactions (Ullmann condensation) have been traditionally used. More recently, palladium-catalyzed Buchwald-Hartwig amination has emerged as a more general and efficient method for the N-arylation of purines with aryl halides or triflates. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base.

Specific Synthesis of 6-Chloro-9-cyclopropylpurine and its Hydrochloride Salt

The synthesis of 6-chloro-9-cyclopropylpurine typically begins with the preparation of the 6-chloropurine precursor. A common method for the synthesis of 6-chloropurine involves the chlorination of hypoxanthine (B114508). This can be achieved by heating hypoxanthine with phosphoryl chloride (POCl3), often in the presence of a tertiary amine such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. google.com

Once 6-chloropurine is obtained, the cyclopropyl group is introduced at the N-9 position. As discussed in section 2.2.1, this can be accomplished via direct alkylation with a cyclopropyl halide or through a Mitsunobu reaction with cyclopropanol. For the direct alkylation, 6-chloropurine is treated with a base like sodium hydride in DMF to form the purine anion, which is then reacted with cyclopropyl bromide.

The final step is the formation of the hydrochloride salt. This is typically achieved by dissolving the free base, 6-chloro-9-cyclopropylpurine, in a suitable organic solvent such as diethyl ether or isopropanol, and then treating the solution with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Table 3: Summary of the Synthesis of 6-Chloro-9-cyclopropylpurine;hydrochloride

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Chlorination | Hypoxanthine | POCl3, N,N-dimethylaniline, heat | 6-Chloropurine |

| 2. N-9 Cyclopropylation | 6-Chloropurine | NaH, cyclopropyl bromide, DMF | 6-Chloro-9-cyclopropylpurine |

| 3. Salt Formation | 6-Chloro-9-cyclopropylpurine | HCl in diethyl ether or isopropanol | This compound |

Derivatization and Further Functionalization Strategies for 6-Chloro-9-cyclopropylpurine

The reactivity of the purine ring system, particularly the lability of the chlorine atom at the 6-position, allows for extensive derivatization. Coupled with the unique electronic and steric properties of the N-cyclopropyl group, a diverse chemical space can be explored.

Modifications at the 6-Chloro Position to Introduce Alternative Substituents

The chlorine atom at the C6 position of the purine ring is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of novel purine derivatives with diverse biological activities.

One common strategy involves the displacement of the chloride with amines, leading to the formation of N-substituted adenines. For instance, the reaction of 6-chloro-9-cyclopentylpurine with various piperazine (B1678402) and phenyl derivatives has been shown to yield potent anticancer agents. researchgate.net Similarly, reaction with different alkylamines can produce a variety of 6-alkylamino-9-cyclopropylpurines.

Another important modification is the introduction of sulfur-containing substituents. The reaction with mercaptans or sodium hydrosulfide (B80085) can yield 6-mercaptopurines, which can be further alkylated to produce 6-(alkylthio)purines. tandfonline.com Additionally, hydrolysis of the 6-chloro group can lead to the formation of the corresponding 6-hydroxypurine (hypoxanthine) derivatives. tandfonline.com

Carbon-carbon bond-forming reactions also play a crucial role in the derivatization of the 6-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have been successfully employed to introduce aryl, heteroaryl, and vinyl substituents. A notable example is the synthesis of 6-cyclopropylpurines from 6-chloropurines via a cross-coupling reaction with cyclopropylzinc chloride. wikipedia.org

Table 1: Examples of Substituents Introduced at the 6-Position of the Purine Ring

| Reactant/Reagent | Resulting Substituent | Reaction Type |

| Amines (e.g., piperazine, phenylamine) | Amino | Nucleophilic Aromatic Substitution |

| Thiols/Hydrosulfides | Thio/Mercapto | Nucleophilic Aromatic Substitution |

| Water/Hydroxide | Hydroxy | Hydrolysis |

| Organoboron compounds (Suzuki coupling) | Aryl, Heteroaryl, Vinyl | Palladium-catalyzed Cross-coupling |

| Organotin compounds (Stille coupling) | Aryl, Heteroaryl, Vinyl | Palladium-catalyzed Cross-coupling |

| Cyclopropylzinc chloride | Cyclopropyl | Cross-coupling |

Chemical Transformations Involving the 9-Cyclopropyl Moiety

The 9-cyclopropyl group, while generally stable, can undergo specific chemical transformations, particularly under metabolic conditions or through targeted synthetic routes. The strained three-membered ring imparts unique electronic properties and can be susceptible to ring-opening reactions.

Metabolic studies of compounds containing cyclopropylamines have shown that this moiety can be a site of oxidative metabolism. hyphadiscovery.com This can involve hydroxylation of the cyclopropyl ring or, more significantly, ring opening to form reactive intermediates. The oxidation of N-cyclopropylamines can proceed via a single electron transfer (SET) mechanism, leading to the formation of an aminium cation radical. nih.gov This reactive species can then undergo fragmentation of the cyclopropyl ring. nih.gov While not specific to 9-cyclopropylpurine, these findings suggest potential metabolic pathways that could involve the transformation of the 9-cyclopropyl group.

From a synthetic standpoint, the cyclopropyl group is generally robust. However, under certain conditions, such as in the presence of strong acids or specific transition metal catalysts, ring-opening reactions can be induced. For example, N-cyclopropyl-amides have been shown to undergo ring-opening rearrangement reactions in the presence of Lewis acids like AlCl₃. researchgate.net This suggests that the N-cyclopropyl group on the purine ring could potentially be targeted for specific chemical transformations, although this is a less common derivatization strategy compared to modifications at the 6-position.

Table 2: Potential Transformations of the 9-Cyclopropyl Moiety

| Transformation | Conditions | Potential Products |

| Oxidative Metabolism | Cytochrome P450 enzymes | Hydroxylated cyclopropyl derivatives, ring-opened metabolites |

| Ring-opening Rearrangement | Lewis acids (e.g., AlCl₃) | N-(halopropyl)amides (by analogy) |

Formation and Properties of Purine Hydrochloride Salts

Purines are basic compounds due to the presence of nitrogen atoms in the heterocyclic rings and can readily form salts with acids. wikipedia.orgsciencenotes.org The formation of a hydrochloride salt is a common strategy employed in pharmaceutical development to enhance the aqueous solubility and stability of the parent compound. nih.govnih.gov

The hydrochloride salt of 6-chloro-9-cyclopropylpurine is formed by treating the free base with hydrochloric acid. This protonates one of the nitrogen atoms of the purine ring, typically N1 or N7, leading to the formation of the corresponding ammonium (B1175870) chloride salt. The increased polarity of the salt form generally leads to improved solubility in aqueous media compared to the free base.

The physicochemical properties of purine hydrochloride salts can be characterized by various analytical techniques. X-ray powder diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to study the solid-state properties, including crystallinity and thermal stability. tandfonline.comfigshare.com For instance, DSC and TGA studies on allopurinol (B61711) hydrochloride, a purine analog, showed a solid-state conversion to the free base upon loss of HCl at elevated temperatures. tandfonline.comfigshare.com Spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the structure and the site of protonation.

The stability of the hydrochloride salt is an important consideration. While generally more stable in the solid state, in aqueous solution, the salt of a purine derivative can sometimes convert back to the free base, depending on the pH of the medium. tandfonline.comfigshare.com

Table 3: Properties and Characterization of Purine Hydrochloride Salts

| Property | Description | Analytical Techniques |

| Formation | Reaction of the purine free base with hydrochloric acid. | - |

| Solubility | Generally higher aqueous solubility compared to the free base. nih.govnih.gov | Solubility studies |

| Stability | Generally improved solid-state stability. nih.govnih.gov May convert to free base in aqueous solution depending on pH. tandfonline.comfigshare.com | Stability studies (e.g., HPLC) |

| Solid-State Characterization | Crystalline structure, thermal behavior. | XRD, DSC, TGA tandfonline.comfigshare.com |

| Structural Confirmation | Confirmation of salt formation and site of protonation. | FTIR, NMR |

Structure Activity Relationship Sar Studies

Impact of C-6 Substituents on Biological Activity in Purine (B94841) Analogues

The C-6 position of the purine ring is a critical determinant of biological activity. The nature of the substituent at this position can profoundly influence the compound's interaction with target enzymes and receptors.

The steric and electronic properties of the substituent at the C-6 position play a pivotal role in the biological activity of purine analogues. mdpi.comnih.gov Studies on various purine derivatives have shown that both the size and the electron-donating or withdrawing nature of the C-6 substituent can significantly affect their potency and selectivity. mdpi.com

For instance, in a series of 2,6,9-trisubstituted purine derivatives evaluated for their antitumor activity, it was found that an arylpiperazinyl system connected at the C-6 position is beneficial for cytotoxic activity. nih.gov This suggests that a certain bulk and specific electronic arrangement at this position are favorable for interaction with the biological target. Conversely, the presence of bulky systems at the C-2 position was found to be unfavorable, highlighting the specific steric requirements of the binding site. nih.gov

The electronic nature of the C-6 substituent also plays a crucial role. The introduction of different functional groups can alter the electron density of the purine ring, thereby influencing its ability to form hydrogen bonds and other interactions with target proteins. While detailed electronic effect studies for a direct comparison of cyclopropyl (B3062369), phenyl, alkyl, aryl, and halogens at the C-6 position are not extensively available in a single comparative study, the general principles of medicinal chemistry suggest that electron-withdrawing groups like halogens can modulate the pKa of the purine ring and influence binding affinity. Aromatic rings like phenyl and other aryl groups can engage in π-π stacking interactions, while alkyl and cyclopropyl groups primarily contribute through hydrophobic interactions.

A study on 2,6-substituted purines as inhibitors of Helicobacter pylori purine nucleoside phosphorylase (PNP) revealed that a benzylthio substituent at the C-6 position exhibited the best inhibition properties. tandfonline.com This highlights the importance of specific hydrophobic and potentially sulfur-mediated interactions at this position for potent enzyme inhibition.

The size and hydrophobicity of the substituent at the C-6 position are key factors that correlate with the biological activity of purine analogues. nih.govnih.gov A proper balance of these properties is often required for optimal potency.

In the development of 2,6,9-trisubstituted purine derivatives as anticancer agents, 3D-QSAR models have indicated that steric properties have a more significant contribution to the cytotoxicity of the compounds than electronic properties, accounting for approximately 70% of the contribution. mdpi.comnih.gov This underscores the importance of the size and shape of the C-6 substituent in fitting into the binding pocket of the target protein. For example, the presence of an arylpiperazinyl or arylpiperidine moiety at the C-6 position was found to be essential for potent anticancer activity. nih.govresearchgate.net

The following table summarizes the general impact of different C-6 substituents on the biological activity of purine analogues based on available research findings.

| C-6 Substituent | General Impact on Biological Activity | Key Physicochemical Properties |

|---|---|---|

| Cyclopropyl | Can provide a favorable conformational rigidity and hydrophobic interactions. researchgate.net | Small, rigid, hydrophobic |

| Phenyl/Aryl | Often beneficial for activity, can engage in π-π stacking and hydrophobic interactions. Arylpiperazinyl and arylpiperidinyl groups are particularly effective in some anticancer agents. nih.govresearchgate.net | Bulky, hydrophobic, can have varied electronic effects based on substitution on the aryl ring |

| Alkyl | Contributes to hydrophobic interactions; activity can vary with chain length and branching. | Hydrophobic, flexible |

| Halogens | Can act as hydrogen bond acceptors and modulate the electronic properties of the purine ring. A chlorine atom at C-2 has been shown to increase cytotoxicity in some series. nih.gov | Electron-withdrawing, can increase lipophilicity |

Role of N-9 Substituents in Modulating Biological Activity

The N-9 position of the purine ring is another key site for modification that significantly influences biological activity. Substituents at this position can affect the molecule's solubility, membrane permeability, and interaction with the target protein.

The structural requirements for substituents at the N-9 position are often target-dependent. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, the nature of the N-9 substituent can influence selectivity and potency.

Cyclopropyl: The cyclopropyl group, as seen in 6-Chloro-9-cyclopropylpurine, introduces a degree of conformational rigidity and hydrophobicity. In some series of purine derivatives, a cyclopropylmethyl group at the N-9 position has been associated with potent inhibitory activity against certain kinases. nih.gov

Ribofuranosyl: The presence of a ribofuranosyl moiety at the N-9 position is a hallmark of many endogenous nucleosides and has been incorporated into numerous antiviral and anticancer drugs. nih.govglobethesis.com The sugar moiety can form crucial hydrogen bonds with the active site of enzymes and transporters, significantly impacting the compound's pharmacological profile. nih.gov

Norbornyl: Norbornyl-substituted purines have been explored as antiviral agents. The bulky and lipophilic norbornane (B1196662) moiety at the N-9 position can enhance binding to specific viral proteins. The substitution pattern on the norbornane ring itself can further modulate the lipophilicity and antiviral activity. researchgate.net

The following interactive table provides a summary of the role of different N-9 substituents in modulating the biological activity of purine analogues.

| N-9 Substituent | Impact on Biological Activity | Examples of Targeted Activities |

|---|---|---|

| Cyclopropyl | Introduces conformational rigidity and hydrophobicity. | Kinase inhibition nih.gov |

| Sulfonyl | Can act as a hydrogen bond acceptor and modulate electronic properties. | Anticancer (apoptosis induction) mdpi.com |

| Ribofuranosyl | Can form key hydrogen bonds with target enzymes and transporters, often crucial for activity. | Antiviral, Anticancer nih.govglobethesis.com |

| Norbornyl | Bulky and lipophilic, can enhance binding to specific proteins. | Antiviral researchgate.net |

Synergistic and Antagonistic Effects of Combined C-6 and N-9 Substitutions

The biological activity of purine analogues is often determined by the interplay of substituents at multiple positions. The combination of specific groups at the C-6 and N-9 positions can lead to synergistic or antagonistic effects on activity.

In the development of 2,6,9-trisubstituted purines as anticancer agents, it has been observed that the nature of the substituent at the N-9 position is not always the primary determinant of cytotoxic effect. nih.gov For instance, when a highly favorable group like an arylpiperazinyl moiety is present at the C-6 position, variations in the N-9 alkyl chain length may have a less pronounced impact on activity. nih.gov This suggests a synergistic relationship where a potent C-6 substituent can dominate the interaction with the target, while the N-9 group plays a more modulatory role, perhaps influencing physicochemical properties like solubility and membrane permeability.

Conversely, an unfavorable combination of substituents can lead to antagonistic effects, resulting in a loss of activity. For example, increasing the steric bulk at the N-9 position has been shown to reduce the inhibitory potential of some CDK inhibitors, even when a favorable group is present at C-6. nih.gov

A study on N-9 substituted purine derivatives for anticancer activity demonstrated that the combination of an amino acid motif at the N-9 position and a piperidine (B6355638) ring at the C-6 position could lead to compounds with dose-dependent cytotoxic effects. nih.gov This highlights a synergistic contribution from both regions, where the purine core provides the essential scaffold for binding, and the substituents at C-6 and N-9 fine-tune the interactions and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com Several QSAR studies have been conducted on purine derivatives to understand the key structural features required for their activity and to guide the design of new, more potent analogues. mdpi.commdpi.com

Both 2D- and 3D-QSAR models have been developed for various series of purine derivatives targeting different biological endpoints, such as kinase inhibition and anticancer activity. mdpi.comnih.govmdpi.com These models use various molecular descriptors, including steric, electronic, and hydrophobic parameters, to build a mathematical relationship with the biological activity.

For example, a 3D-QSAR study on 2,6,9-trisubstituted purine derivatives as antitumor compounds revealed that steric properties were the most significant contributors to their cytotoxic activity. mdpi.comnih.gov The contour maps generated from these models can visualize the regions around the purine scaffold where bulky or electropositive/negative groups are favorable or unfavorable for activity, thus providing valuable insights for the rational design of new compounds.

Similarly, 2D-QSAR models have been successfully applied to purine derivatives targeting c-Src tyrosine kinase. mdpi.com These models have identified key descriptors such as the SsCH3E-index, H-Donor Count, and T_2_Cl_3 as being important for inhibitory activity. mdpi.com The predictive power of these QSAR models, often validated by internal and external test sets, makes them a valuable tool in the drug discovery process for prioritizing compounds for synthesis and biological evaluation. mdpi.commdpi.com

Mechanistic Investigations of Biological Activities in Research Models

Molecular Interactions with Identified Biological Targets

Investigations into the molecular interactions of 6-Chloro-9-cyclopropylpurine have centered on its potential as an enzyme inhibitor.

Enzyme Inhibition Kinetics and Selectivity (e.g., Purine (B94841) Nucleoside Phosphorylase, Cyclin-Dependent Kinases, Hsp90)

Research has identified 6-Chloro-9-cyclopropylpurine as an inhibitor of Cyclin-Dependent Kinases (CDKs), a family of enzymes crucial for cell cycle regulation. Specifically, its activity against CDK2 has been documented. In one study, the compound demonstrated inhibitory activity against CDK2 with a half-maximal inhibitory concentration (IC50) of 0.1 µM.

While the outline includes Purine Nucleoside Phosphorylase and Hsp90 as potential targets, no specific research data detailing the inhibitory kinetics or selectivity of 6-Chloro-9-cyclopropylpurine against these enzymes is currently available in the public domain.

Table 1: Enzyme Inhibition Data for 6-Chloro-9-cyclopropylpurine

| Enzyme Target | IC50 (µM) |

|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 0.1 |

This table is based on available research data. Fields are marked "Data not available" where no public information could be found.

Ligand-Receptor Binding and Allosteric Modulation Studies

Currently, there is no available scientific literature or data from public research databases detailing ligand-receptor binding assays or allosteric modulation studies involving 6-Chloro-9-cyclopropylpurine hydrochloride.

Cellular Uptake and Intracellular Transport Mechanisms

The processes by which 6-Chloro-9-cyclopropylpurine hydrochloride enters cells and is transported within them have not been characterized in published research.

Assessment of Passive Diffusion Pathways

No studies assessing the passive diffusion of 6-Chloro-9-cyclopropylpurine hydrochloride across cellular membranes are publicly available.

Elucidation of Facilitated Diffusion Systems

There is no available research that elucidates the role of facilitated diffusion systems in the cellular uptake of this compound.

Role and Inhibition of Efflux Transporters (e.g., MRP, MDR Proteins)

Information regarding the interaction of 6-Chloro-9-cyclopropylpurine hydrochloride with efflux transporters, such as Multidrug Resistance Proteins (MRP) or Multidrug Resistance (MDR) proteins, including whether it acts as a substrate or an inhibitor, is not available in the current body of scientific literature.

Intracellular Biotransformation and its Consequences on Compound Potency and Selectivity

The intracellular fate of purine analogs is a critical determinant of their pharmacological activity. While direct metabolic studies on 6-Chloro-9-cyclopropylpurine hydrochloride are not extensively documented in publicly available literature, the biotransformation of the core molecule, 6-chloropurine (B14466), provides a foundational model for its potential metabolic pathways. Research has indicated that 6-chloropurine can undergo intracellular conversion to bioactive metabolites.

One key biotransformation pathway for 6-chloropurine involves its conversion to 6-mercaptopurine (B1684380) (6-MP), a well-known thiopurine drug. This metabolic step is significant as 6-MP is subsequently metabolized to thioguanine nucleotides, which can be incorporated into DNA and RNA, leading to cytotoxicity and therapeutic effects. The efficiency of this conversion can directly impact the potency of the parent compound.

The substitution at the N9 position of the purine ring, in this case with a cyclopropyl (B3062369) group, is likely to have a substantial influence on the compound's metabolic profile and, consequently, its potency and selectivity. The cyclopropyl moiety may affect the interaction of the molecule with metabolic enzymes. For instance, a study on a series of 6-(alkylamino)-9-alkylpurines revealed that a 9-cyclopropyl group enhanced potency in antagonizing the behavioral effects of a dopamine (B1211576) agonist in animal models. nih.gov This suggests that the N9-substitution can modulate the pharmacological properties of the purine core.

The biotransformation of a compound can lead to metabolites with altered potency and selectivity. For example, the demethylation of some drugs by cytochrome P450 (CYP) enzymes can result in metabolites with improved characteristics. nih.gov Similarly, the conversion of 6-chloropurine to its metabolites could either represent an activation step, leading to more potent therapeutic agents, or a detoxification pathway. The specific impact of the 9-cyclopropyl group on these processes for 6-Chloro-9-cyclopropylpurine hydrochloride requires further empirical investigation.

Table 1: Potential Biotransformation of 6-Chloropurine Core and Influencing Factors

| Precursor | Potential Metabolite | Key Metabolic Process | Potential Influence of 9-Cyclopropyl Group | Consequence on Activity |

|---|---|---|---|---|

| 6-Chloropurine | 6-Mercaptopurine (6-MP) | Thiolation | May alter enzyme affinity and metabolic rate. | Potentially enhanced cytotoxicity via 6-MP pathway. |

| 6-Chloropurine | Other derivatives | Oxidation, etc. | May influence susceptibility to various metabolic enzymes. | Could lead to activation or detoxification. |

Cellular Pathway Modulation and Phenotypic Responses in in vitro Systems (e.g., Cell Cycle Progression, Induction of Apoptosis, Cellular Senescence)

Purine analogs are known to exert their biological effects by modulating fundamental cellular processes. Research on compounds structurally related to 6-Chloro-9-cyclopropylpurine hydrochloride has demonstrated significant impacts on cell cycle progression and the induction of apoptosis.

Cell Cycle Progression

Studies on various 6-chloropurine derivatives have consistently shown an ability to induce cell cycle arrest, particularly at the G2/M phase. nih.gov This blockage prevents cells from entering mitosis, thereby inhibiting proliferation. For instance, a series of novel antitumor 6-chloropurine nucleosides were found to cause a G2/M cell cycle arrest in cancer cell lines. nih.gov Similarly, 6-mercaptopurine, a potential metabolite of 6-chloropurine, has been shown to promote T cell cycle arrest. researchgate.net The precise molecular mechanism underlying this G2/M arrest by 6-chloropurine analogs often involves the modulation of key cell cycle regulatory proteins. While the specific pathway for 6-Chloro-9-cyclopropylpurine hydrochloride has not been elucidated, related compounds can affect the activity of cyclin-dependent kinases (CDKs) and their associated cyclins, which are crucial for the transition through the G2 and M phases. oncotarget.com

Induction of Apoptosis

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a key mechanism of action for many purine analogs. Research has established that 6-chloropurine nucleosides can induce apoptosis in various cancer cell lines. nih.gov The apoptotic process is often triggered following cell cycle arrest and can be mediated through caspase-dependent pathways. Studies on other substituted purine analogs have shown that they can act as pro-apoptotic inducers in human leukemic lymphocytes. The substituent at the N9 position can influence the pro-apoptotic potency of the purine analog.

Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stresses, including treatment with certain chemotherapeutic agents. While direct evidence linking 6-chloropurine derivatives to the induction of cellular senescence is limited, the broader class of antimetabolites, which includes purine analogs, has been shown to cause this phenotype. nih.gov Furthermore, there is an intricate relationship between purine metabolism and cellular senescence. For example, sustained activity of the transcription factor NF-κB, a key player in inflammation and senescence, has been shown to upregulate purine catabolism. biorxiv.orgbiorxiv.org Moreover, inhibiting nucleotide synthesis, a primary mode of action for many purine analogs, can promote replicative senescence in human mammary epithelial cells. nih.gov This suggests that by disrupting purine metabolism and nucleotide pools, 6-Chloro-9-cyclopropylpurine hydrochloride could potentially induce a senescent state in target cells.

Table 2: Observed Phenotypic Responses to 6-Chloropurine Analogs in in vitro Research Models

| Cellular Process | Observed Effect | Cell Lines Studied | Potential Mechanism | Reference |

|---|---|---|---|---|

| Cell Cycle Progression | G2/M Arrest | Human melanoma, lung, ovarian, and colon carcinoma cells | Modulation of cell cycle regulatory proteins (e.g., CDKs/cyclins) | nih.gov |

| Cell Cycle Arrest | Jurkat T cells | Interference with DNA synthesis and replication | researchgate.net | |

| Apoptosis | Induction of Apoptosis | Human melanoma, lung, ovarian, and colon carcinoma cells | Caspase activation following cell cycle arrest | nih.gov |

| Pro-apoptotic Induction | Human leukemic lymphocytes | Dependent on substitutions at C6 and N9 positions | ||

| Cellular Senescence | Induction of Senescence (by related antimetabolites) | Tumor cells | DNA damage response, sustained stress signaling | nih.gov |

| Promotion of Senescence (by inhibiting nucleotide synthesis) | Human mammary epithelial cells | Depletion of nucleotide pools required for proliferation | nih.gov |

Theoretical and Computational Chemistry Studies

Molecular Docking and Advanced Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Chloro-9-cyclopropylpurine, docking studies are crucial for identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-receptor complex. Purine (B94841) scaffolds are well-known inhibitors of various protein kinases, and docking simulations can reveal how derivatives like 6-Chloro-9-cyclopropylpurine fit into the ATP-binding site of these enzymes.

Advanced ligand-target interaction modeling often involves docking the compound into the active site of a target protein, such as Epidermal Growth Factor Receptor (EGFR) or Bcr-Abl kinase, which are common targets for purine-based inhibitors. researchgate.netcas.cz The primary goal is to determine the binding affinity (docking score) and the precise binding mode. Key interactions typically observed for purine analogs include:

Hydrogen Bonding: The nitrogen atoms of the purine ring are excellent hydrogen bond acceptors and donors, often forming critical hydrogen bonds with backbone residues in the hinge region of kinase domains.

Hydrophobic Interactions: The cyclopropyl (B3062369) group at the N9 position and the purine ring itself can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom at the C6 position can participate in halogen bonding, a specific noncovalent interaction with electron-rich atoms like oxygen or nitrogen, further stabilizing the complex.

Molecular docking analyses of related purine derivatives against kinases have shown that the N1 and N3 atoms of the purine core are frequently involved in hydrogen bonding, while substituents at the C2, C6, and N9 positions explore different sub-pockets of the active site, influencing potency and selectivity. researchgate.netacs.org For instance, studies on EGFR inhibitors have used docking to understand how purine derivatives interact with the receptor, providing a basis for interpreting structure-activity relationships derived from 3D-QSAR models. researchgate.net

| Interaction Type | Potential Interacting Residues (Kinase Hinge Region Example) | Role of 6-Chloro-9-cyclopropylpurine Moiety |

| Hydrogen Bonding | Met, Thr, Cys | Purine ring nitrogens (N1, N3, N7) |

| Hydrophobic Interactions | Val, Ala, Leu, Ile, Phe | Cyclopropyl group, purine bicyclic core |

| Halogen Bonding | Carbonyl oxygen of backbone | C6-Chloro group |

Quantum Chemical Calculations for Purine Tautomerism and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like 6-Chloro-9-cyclopropylpurine. researchgate.net These studies provide a fundamental understanding of the molecule's structure, stability, and reactivity.

Purine Tautomerism: The purine ring can exist in different tautomeric forms, most commonly the N7H and N9H tautomers. Quantum chemical calculations can determine the relative energies of these tautomers, predicting the most stable and predominant form in different environments. acs.org For 9-substituted purines like the title compound, the substitution at N9 locks the tautomeric form, but understanding the electronic differences between potential tautomers of the core structure is vital for predicting interaction patterns. acs.org

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. A smaller energy gap implies higher reactivity and greater ease of electronic transitions. researchgate.net

Vibrational Assignments and Hyperpolarizability: Theoretical calculations can predict the vibrational frequencies of the molecule, which can then be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. First-order hyperpolarizability calculations are used to assess the nonlinear optical (NLO) properties of the compound, which are related to the molecule's response to an external electric field.

| Quantum Parameter | Significance | Typical Calculated Values for Purine Derivatives (eV) |

| EHOMO | Electron-donating ability | -7.40 to -4.39 researchgate.net |

| ELUMO | Electron-accepting ability | -5.34 to -0.89 researchgate.net |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, stability | ~4.6 to 4.9 researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations for Purine Scaffolds

While quantum calculations often focus on a static, minimum-energy state, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide a picture of the molecule's flexibility and its behavior over time, especially within a biological environment like a protein binding pocket.

Conformational Analysis: This involves studying the different spatial arrangements (conformations) of the molecule that result from the rotation around single bonds. For 6-Chloro-9-cyclopropylpurine, a key area of flexibility is the orientation of the cyclopropyl group relative to the purine ring. Although the purine core is rigid, the substituent's conformation can significantly impact how the molecule fits into a binding site.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. When applied to a ligand-protein complex, MD can:

Assess the stability of the binding mode predicted by molecular docking.

Reveal conformational changes in both the ligand and the protein upon binding. nih.gov

Characterize the role of water molecules in mediating ligand-protein interactions.

Explore the opening and closing of "cryptic" or hidden binding pockets that may not be apparent in static crystal structures. nih.govacs.org

Provide insights into the thermodynamics of binding by calculating binding free energies.

For purine scaffolds, MD simulations have been used to validate docking results for kinase inhibitors and to understand the dynamic nature of the interactions within the active site, which is crucial for designing inhibitors with improved residence time and efficacy. cas.cznih.gov

In Silico Prediction of Biological Activity and ADME Properties

Computational models can forecast a molecule's biological activity and its pharmacokinetic profile, a process critical for prioritizing candidates in drug discovery.

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR is a powerful method used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. mdpi.com Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are built from a training set of molecules with known activities. These models generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might show that a bulky, positively charged group is favored in one region, while a small, hydrophobic group is preferred in another. Such models have been successfully applied to purine derivatives to guide the design of new, more potent inhibitors of targets like Bcr-Abl and Stat3. acs.orgmdpi.comacs.org

Prediction of ADME Properties: ADME stands for Absorption, Distribution, Metabolism, and Excretion. Predicting these properties early in the drug discovery process is essential to avoid failures in later clinical stages. Numerous in silico tools and machine learning models are available to predict key ADME parameters based on a molecule's structure. eijppr.commdpi.com These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses drug-likeness for oral bioavailability.

| ADME Parameter | Description | Desirable Range for Oral Drugs |

| Molecular Weight (MW) | Size of the molecule | < 500 g/mol |

| LogP | Lipophilicity (octanol-water partition coefficient) | < 5 |

| Hydrogen Bond Donors | Number of N-H, O-H bonds | < 5 |

| Hydrogen Bond Acceptors | Number of N, O atoms | < 10 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | < 140 Ų |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut | High |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Yes/No (target dependent) |

These predictive models help researchers to virtually screen compounds like 6-Chloro-9-cyclopropylpurine, flagging potential liabilities and guiding modifications to optimize both its biological activity and its drug-like properties. nih.gov

Prospective Research Directions and Emerging Avenues

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of purine (B94841) derivatives, including 6-Chloro-9-cyclopropylpurine, has traditionally relied on multi-step processes that can be resource-intensive. google.com Future research is increasingly focused on the development of innovative and sustainable synthetic methodologies that align with the principles of green chemistry. researchgate.net

Key areas of development include:

Catalysis: The use of novel catalytic systems, including biocatalysis and photocatalysis, can facilitate reactions under milder conditions, reduce energy consumption, and improve selectivity. nih.gov This is a central tenet of green chemistry, aiming to replace stoichiometric reagents with more sustainable catalytic alternatives. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. This technology can lead to higher yields and purity while minimizing solvent usage and waste. nih.gov

Use of Renewable Feedstocks: Research into utilizing renewable starting materials for the synthesis of the purine scaffold is an emerging area that aligns with long-term sustainability goals. nih.gov

| Parameter | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Number of Steps | Often multi-step | Reduced (One-pot, Multicomponent reactions) |

| Solvent Usage | High | Minimized (Solvent-free, Flow chemistry) |

| Energy Consumption | Often high temperature and pressure | Reduced (Catalysis, Milder conditions) |

| Waste Generation | Significant | Minimized |

| Starting Materials | Often petroleum-based | Increasingly from renewable feedstocks |

Identification and Validation of Novel Biological Targets for Purine Derivatives

While purine analogs are known to interact with a range of biological targets, the full spectrum of their activity is yet to be elucidated. A crucial direction for future research is the identification and validation of novel biological targets for derivatives like 6-Chloro-9-cyclopropylpurine.

Emerging strategies for target identification include:

Chemical Proteomics: This approach utilizes chemical probes to isolate and identify the protein targets of a bioactive compound from complex biological samples. frontiersin.org

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand, allowing for the identification of direct binding targets in a cellular context. frontiersin.org

Genetic Approaches: Techniques such as gene knockout or knockdown can provide definitive validation of a potential drug target by observing the resulting phenotype. nih.gov

Once potential targets are identified, rigorous validation is essential to confirm their role in the desired therapeutic effect. nih.gov This involves a combination of in vitro and in vivo studies to establish a clear link between target engagement and biological response. nih.gov The identification of novel targets for purine derivatives could expand their therapeutic applications to new disease areas. nih.gov

Integration of Advanced Omics Technologies in Mechanistic Research

Understanding the precise mechanism of action of purine derivatives is fundamental to their development as therapeutic agents. Advanced "omics" technologies offer a powerful toolkit for gaining a holistic view of the cellular response to a compound. purinainstitute.commdpi.com

Key omics approaches include:

Genomics and Transcriptomics: These technologies analyze changes in gene expression at the DNA and RNA levels, respectively, providing insights into the pathways modulated by the compound. nih.gov

Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions, to understand the functional consequences of drug treatment. nih.gov

Metabolomics: By profiling the complete set of metabolites in a biological system, metabolomics can reveal alterations in metabolic pathways, such as purine and pyrimidine (B1678525) metabolism, induced by the compound. nih.govnih.govnih.gov

The integration of multi-omics data provides a comprehensive picture of the drug's mechanism of action, helping to identify biomarkers for efficacy and potential off-target effects. nih.govnih.gov

| Omics Technology | Information Gained | Relevance to 6-Chloro-9-cyclopropylpurine Research |

|---|---|---|

| Genomics | Identification of genetic determinants of drug response. | Understanding patient-to-patient variability in response. |

| Transcriptomics | Changes in gene expression profiles upon treatment. | Elucidation of modulated signaling pathways. |

| Proteomics | Alterations in protein expression, modification, and interaction. | Identification of direct and indirect protein targets. |

| Metabolomics | Perturbations in metabolic pathways. | Understanding the impact on cellular metabolism. |

Application of Cutting-Edge Computational and Artificial Intelligence Approaches in Drug Discovery and Design

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing the drug discovery and design process. nih.govmdpi.commdpi.com These approaches can significantly accelerate the identification and optimization of lead compounds.

Applications in the context of purine derivatives include:

Virtual Screening: AI-powered virtual screening can rapidly analyze vast chemical libraries to identify molecules with a high probability of binding to a specific biological target. mdpi.comyoutube.com

De Novo Drug Design: Generative AI models can design novel molecular structures with desired therapeutic properties from the ground up, expanding the chemical space for drug discovery. youtube.comnih.gov

Predictive Modeling: Machine learning algorithms can be trained to predict the pharmacokinetic and toxicological properties of compounds, enabling the early identification of candidates with favorable drug-like characteristics. mdpi.commdpi.com

Structure-Based Drug Design: AI can assist in predicting the three-dimensional structure of target proteins, facilitating the design of molecules that bind with high affinity and selectivity. nih.gov

The integration of AI and computational methods into the drug discovery pipeline holds immense promise for reducing the time and cost associated with developing new purine-based therapeutics. nih.govnih.gov

常见问题

Basic: What are the critical safety considerations when handling 6-chloro-9-cyclopropylpurine hydrochloride in laboratory settings?

Answer:

Handling requires adherence to hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) . Key precautions include:

- Use of PPE (gloves, goggles, lab coat) and fume hoods during weighing or dissolution.

- Immediate decontamination of spills with inert absorbents (e.g., vermiculite) followed by 70% ethanol wash .

- Storage in airtight containers at 2–8°C, segregated from oxidizing agents .

- Emergency protocols: For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Basic: Which spectroscopic methods are most reliable for characterizing the purity of 6-chloro-9-cyclopropylpurine hydrochloride?

Answer:

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient elution. Monitor at 254 nm; purity >98% is expected for research-grade material .

- NMR (¹H and ¹³C) : Key signals include cyclopropyl protons (δ 0.8–1.2 ppm) and purine aromatic protons (δ 8.2–8.6 ppm). Impurities like residual solvents (DMSO, acetone) should be <0.5% .

- FT-IR : Confirm hydrochloride formation via N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption (~2400 cm⁻¹) .

Advanced: How can synthetic yield be optimized for 6-chloro-9-cyclopropylpurine hydrochloride under nucleophilic substitution conditions?

Answer:

- Reaction Parameters : Use cyclopropylamine in excess (2.5 eq) with DMF as solvent at 80°C for 12 hours. Monitor via TLC (silica, ethyl acetate/hexane 1:1) .

- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency. Pd catalysts may improve cyclopropane ring stability .

- Workup : Neutralize with 1M HCl post-reaction, followed by recrystallization from ethanol/water (7:3) to isolate hydrochloride salt .

- Yield Challenges : Low yields (<50%) often stem from competing hydrolysis; control moisture by using molecular sieves .

Advanced: How should researchers resolve contradictions in bioactivity data for 6-chloro-9-cyclopropylpurine hydrochloride across different assay systems?

Answer:

- Assay Validation : Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assay). Discrepancies may arise from off-target effects or metabolite interference .

- Control Experiments : Include stability tests (e.g., incubate compound in cell culture medium for 24h; analyze via LC-MS for degradation products) .

- Dose-Response Curves : Use Hill slope analysis to differentiate between direct target engagement (steep slopes) and nonspecific effects .

- Data Normalization : Account for batch-to-batch variability by referencing to a validated internal standard (e.g., 9-cyclopropylpurine analogs) .

Advanced: What strategies are recommended for analyzing reaction intermediates during the synthesis of 6-chloro-9-cyclopropylpurine hydrochloride?

Answer:

- In Situ Monitoring : Employ Raman spectroscopy to track cyclopropane ring formation (peak at 950 cm⁻¹) and chloride displacement .

- Quench-and-Identify : Halt reactions at 50% completion, extract intermediates with dichloromethane, and characterize via HRMS (ESI+) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict transition states and optimize reaction pathways .

Basic: What are the storage and stability guidelines for 6-chloro-9-cyclopropylpurine hydrochloride in long-term studies?

Answer:

- Storage : Keep in amber vials under argon at –20°C to prevent photodegradation and oxidation.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks); <5% decomposition is acceptable .

- Reconstitution : Prepare fresh solutions in degassed PBS (pH 7.4); avoid freeze-thaw cycles to prevent hydrochloride dissociation .

Advanced: How can researchers validate the hydrochloride salt form of 6-chloro-9-cyclopropylpurine in solid-state studies?

Answer:

- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures (CCDC deposition recommended) .

- TGA-DSC : Identify dehydration events (100–150°C) and melting points (~220°C) to confirm salt formation .

- Elemental Analysis : Verify Cl⁻ content (theoretical: ~10.3%); deviations >0.5% indicate incomplete salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。